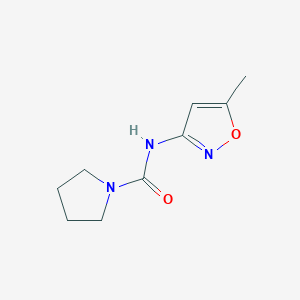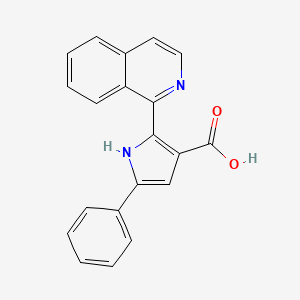
1-Hexanone, 1-(1H-pyrrol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrrol-3-yl)hexan-1-one is a chemical compound that features a pyrrole ring attached to a hexanone chain. Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products. The combination of the pyrrole ring with a hexanone chain makes this compound interesting for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(1H-pyrrol-3-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a hexanone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-(1H-pyrrol-3-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1H-pyrrol-3-yl)hexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activity, 1-(1H-pyrrol-3-yl)hexan-1-one is explored for drug development. Its derivatives may serve as lead compounds for new medications.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1H-pyrrol-3-yl)hexan-1-one involves its interaction with molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(1H-pyrrol-3-yl)hexan-1-one can be compared with other pyrrole derivatives such as:
1-(1H-pyrrol-3-yl)ethan-1-one: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
1-(1H-pyrrol-3-yl)butan-1-one: With a four-carbon chain, this compound serves as an intermediate between the ethanone and hexanone derivatives.
1-(1H-pyrrol-3-yl)pentan-1-one: This compound has a five-carbon chain, making it structurally similar but with potentially different properties.
The uniqueness of 1-(1H-pyrrol-3-yl)hexan-1-one lies in its specific chain length and the resulting chemical and biological properties. Its structure allows for unique interactions and applications compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
111469-05-7 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(1H-pyrrol-3-yl)hexan-1-one |
InChI |
InChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3 |
Clé InChI |
RMKRBZVVYARARO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=CNC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


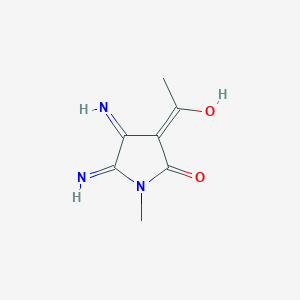
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
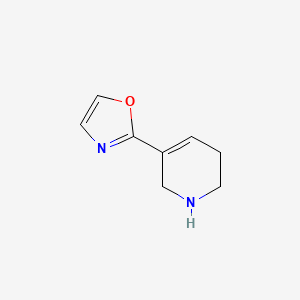

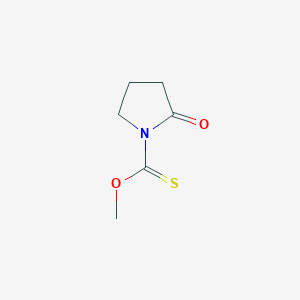


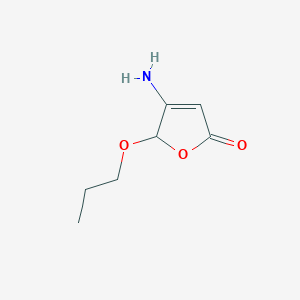
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

